Remivox
Description
Contextualization of the Compound within Pharmaceutical Sciences
Remivox, chemically known as Lorcainide (B1675131), is classified as a Class 1c antiarrhythmic agent wikipedia.orgncats.io. In pharmaceutical sciences, its primary role was in the restoration of normal heart rhythm and conduction in patients experiencing various cardiac dysrhythmias, including premature ventricular contractions, ventricular tachycardia, and Wolff–Parkinson–White syndrome wikipedia.org. The compound functions as a cardiac depressant, specifically through its antiarrhythmic action chemicalbook.com. Its mechanism of action involves the blockade of sodium channels in cardiac cells, which is characteristic of Class 1c antiarrhythmics ncats.io.
Historical Trajectory of Compound Investigation
The development of Lorcainide, under the commercial name this compound, was undertaken by Janssen Pharmaceutica, a company established in Belgium by Dr. Paul Janssen in 1953 wikipedia.orgbionity.comwikipedia.org. The compound was first developed in 1968 and was assigned code numbers such as R-15889 and Ro 13-1042/001 wikipedia.orgdrugfuture.com. Janssen Pharmaceutica itself became part of the Johnson & Johnson group in 1961 bionity.comwikipedia.org. This compound was originated by Janssen in West Germany in 1980 chemicalbook.com.
Despite its initial promise and efficacy in treating ventricular arrhythmias, Lorcainide was eventually withdrawn from the market ncats.io. Academic and clinical scrutiny later revealed that its use was associated with a high risk of death ncats.io. A case study highlighted how the hidden results of a single clinical trial inadvertently contributed to patient harm, underscoring the critical need for transparency in medical research scribd.com.
Classification within Chemical and Pharmacological Taxonomies
Lorcainide possesses the IUPAC name N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide wikipedia.org. It is also known by several synonyms, including Lopantrol, Lorivox, R-15889, and Isocainide hydrochloride chemicalbook.comdrugfuture.comwikigenes.orgdrugfuture.comnih.govdrugfuture.com. The molecular formula for Lorcainide is C22H27ClN2O, with a molecular weight of 370.92 g·mol−1 wikipedia.orgchemicalbook.comdrugfuture.com. As a hydrochloride salt, its molecular weight is 407.38 ncats.iodrugfuture.com. Structurally, Lorcainide is classified within the acetamide (B32628) chemical class chemicalbook.com. Its molecular architecture features a 4-chlorophenyl group, a phenylacetamide moiety, and an N-(1-isopropylpiperidin-4-yl) group wikipedia.orgchemicalbook.com. The melting point for Lorcainide hydrochloride is reported to be 263 °C chemicalbook.comdrugfuture.com.
Table 1: Key Chemical Properties of Lorcainide (this compound)
| Property | Value | Source |
| Chemical Name | N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide | wikipedia.org |
| Molecular Formula | C22H27ClN2O | wikipedia.orgncats.iochemicalbook.comdrugfuture.com |
| Molecular Weight | 370.92 g·mol−1 | wikipedia.orgchemicalbook.comdrugfuture.com |
| Chemical Class | Acetamide | chemicalbook.com |
| Melting Point (HCl salt) | 263 °C | chemicalbook.comdrugfuture.com |
Pharmacologically, this compound (Lorcainide) is categorized as an antiarrhythmic agent chemicalbook.comdrugfuture.com. More specifically, it belongs to the Class 1c subclass of antiarrhythmic drugs wikipedia.orgncats.iodrugfuture.com. The Anatomical Therapeutic Chemical (ATC) classification system designates Lorcainide with the code C01BC07 wikipedia.orgchemicalbook.com.
Table 2: Pharmacological Classification of Lorcainide (this compound)
| Category | Classification | Source |
| Therapeutic Category | Antiarrhythmic | chemicalbook.comdrugfuture.com |
| Pharmacological Class | Class 1c Antiarrhythmic | wikipedia.orgncats.iodrugfuture.com |
| ATC Code | C01BC07 | wikipedia.orgchemicalbook.com |
Structure
2D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-1-ium-4-yl)acetamide;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFSWNBDCJVFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[NH+]1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59729-31-6 (Parent) | |
| Record name | Lorcainide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058934466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58934-46-6 | |
| Record name | Lorcainide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58934-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorcainide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058934466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular and Structural Elucidation of Remivox
Advanced Spectroscopic and Crystallographic Analysis
The precise molecular structure of Rivaroxaban (B1684504) has been confirmed using a suite of spectroscopic and crystallographic methods. These techniques provide detailed information about the connectivity of atoms, the compound's crystalline form, and its functional groups.
Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), has been crucial for characterizing the Rivaroxaban molecule. researchgate.netresearchgate.net Proton (¹H) and Carbon-13 (¹³C) NMR studies have been used to elucidate the chemical environment of each atom in the structure. isca.me FTIR spectroscopy has identified the characteristic vibrational frequencies of its functional groups, such as the secondary amide N-H stretching and C=O stretching of the ester and amide groups. researchgate.net Additionally, terahertz (THz) spectroscopy, in combination with density functional theory (DFT), has been employed to study the low-frequency vibrational modes of the molecule. nih.gov
X-ray crystallography has provided definitive evidence of the solid-state structure of Rivaroxaban. X-ray powder diffraction (PXRD) studies have been conducted to characterize its crystalline form. cambridge.orgproquest.com Single-crystal X-ray analysis has determined the precise spatial arrangement of atoms in the crystal lattice, confirming its triclinic space group (P1) and defining the unit cell parameters. cambridge.orgproquest.com This crystallographic data is essential for understanding the polymorphism of the compound, which can impact its solubility and bioavailability. medcraveonline.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a | 9.010(3) Å |
| b | 10.986(6) Å |
| c | 11.230(1) Å |
| α | 63.439(5)° |
| β | 74.355(4)° |
| γ | 78.133(3)° |
| Unit-cell Volume (V) | 952.87 ų |
| Z (molecules per unit cell) | 2 |
This interactive table summarizes the unit-cell parameters for Rivaroxaban as determined by X-ray powder diffraction. cambridge.orgproquest.com These parameters define the size and shape of the smallest repeating unit in the crystal lattice.
Stereochemical Purity and Chiral Properties Investigations
Rivaroxaban possesses a single stereogenic center in its oxazolidinone moiety, meaning it exists as two non-superimposable mirror images called enantiomers. researchgate.netnih.gov The biological activity of the drug is highly stereospecific; the therapeutic effect is attributed solely to the (S)-enantiomer. nih.gov The (R)-enantiomer is considered an inactive impurity. researchgate.netwindows.net Consequently, ensuring the stereochemical purity of the drug is of paramount importance.
The official USP monograph for Rivaroxaban outlines methods for determining its chiral purity. windows.net Various analytical techniques have been developed for the effective separation and quantification of the two enantiomers. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the primary method employed for this purpose. researchgate.net
| Technique | Chiral Stationary Phase/Column | Key Finding |
|---|---|---|
| Chiral HPLC | Lux® 5 µm Cellulose-1 | Achieved a resolution of 2.37 between enantiomers, exceeding the USP requirement of ≥1.5. windows.net |
| Chiral HPLC | Chiralcel OD-H | Successfully resolved the enantiomers with a resolution of not less than 2.0. researchgate.net |
| Chiral-RP-UPLC-MS/MS | Chiralpak IC | Achieved good resolution (Rs > 2.5) for detecting enantiomers in complex matrices like blood samples. eurekaselect.com |
This table details the analytical methods used to separate the (S)- and (R)-enantiomers of Rivaroxaban, ensuring the purity of the active therapeutic agent. windows.netresearchgate.neteurekaselect.com
These methods are sensitive enough to detect and quantify the (R)-enantiomer at very low levels, ensuring that the final active pharmaceutical ingredient meets the stringent purity requirements set by regulatory authorities. researchgate.net
Conformational Dynamics and Structure-Function Correlations
The anticoagulant activity of Rivaroxaban is a direct result of its specific, high-affinity binding to the active site of coagulation Factor Xa (FXa). nih.gov The relationship between the drug's three-dimensional structure and its inhibitory function is well-established through X-ray crystallography of the FXa-inhibitor complex and molecular dynamics studies. researchgate.net
Rivaroxaban binds to FXa in a well-defined orientation. frontiersin.org Its chlorothiophene moiety anchors the molecule in the hydrophobic S1 pocket of the enzyme, while the morpholinone moiety occupies the S4 pocket. frontiersin.orgwikipedia.org This specific interaction is crucial for its potent and selective inhibition of FXa, which in turn interrupts the blood coagulation cascade. nih.govwikipedia.org
Molecular dynamics (MD) simulations have provided deeper insights into the dynamic nature of this interaction. frontiersin.org These studies show that the flexibility of both Rivaroxaban and the amino acid residues in the FXa binding pocket is critical for achieving a stable and high-affinity bond. researchgate.net Unexpected dynamic binding modes have been observed, revealing that the molecule can adopt multiple binding poses, which may be important for its resilience to mutations in the FXa enzyme. frontiersin.orgresearchgate.net The pharmacodynamic effect of Rivaroxaban is closely correlated with its plasma concentration, which can be described by an Emax model for the inhibition of Factor Xa activity. nih.gov
Computational Chemistry Approaches to Molecular Architecture
Computational chemistry has played a significant role in understanding the molecular architecture of Rivaroxaban and its interaction with its biological target. These in silico methods complement experimental data, providing a detailed view of the molecule's behavior at an atomic level.
Molecular docking studies have been extensively used to predict and analyze the binding pose of Rivaroxaban within the active site of FXa. modares.ac.irnih.gov These models corroborate experimental findings from crystallography and are used to rationalize the structure-activity relationships (SAR) of Rivaroxaban and its analogs. nih.gov Docking simulations have calculated favorable binding energies, such as a FlexX dock score of -27.2 kJ/mol, indicating a strong interaction with the target protein. nih.gov
Furthermore, molecular dynamics (MD) simulations have been employed to study the stability of the Rivaroxaban-FXa complex over time. nih.gov These simulations reveal fluctuations and conformational changes in both the ligand and the protein, highlighting the dynamic nature of the binding. frontiersin.orgnih.gov Other computational approaches, such as the use of a computer model for blood coagulation, have been utilized to assess the efficacy and safety profile of Rivaroxaban by simulating its effect in physiologically relevant scenarios. plos.org Density functional theory (DFT) has also been applied to analyze vibrational modes observed in terahertz spectroscopy, further deepening the understanding of the molecule's intrinsic properties. nih.gov
Mechanism of Action and Molecular Pharmacology of Remivox
Target Identification and Validation Studies
Rivaroxaban's therapeutic efficacy stems from its precise targeting of Factor Xa. FXa is a serine protease that plays a central role in both the intrinsic and extrinsic pathways of blood coagulation, serving as the convergence point where it catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa). ahajournals.orgdrugbank.comwikipedia.orgderangedphysiology.comwikipedia.org By inhibiting FXa, Rivaroxaban (B1684504) effectively reduces thrombin generation and subsequent fibrin (B1330869) clot formation. ahajournals.orgnih.gov
Specificity and Selectivity Profiling against Biological Targets
Extensive studies have validated Rivaroxaban's high specificity and selectivity for human Factor Xa. It demonstrates over 10,000-fold greater selectivity for human Factor Xa compared to other biologically relevant serine proteases, with half-maximal inhibitory concentrations (IC50) exceeding 20 µmol/L for these other proteases. ahajournals.orgnih.govnih.gov This high selectivity minimizes off-target effects, contributing to its predictable anticoagulant profile. The inhibition of Factor Xa by Rivaroxaban is species-dependent, showing similar affinity to purified human and rabbit Factor Xa (IC50 values of 0.7 nmol/L and 0.8 nmol/L, respectively) but a lower affinity to rat Factor Xa (IC50 of 3.4 nmol/L). ahajournals.orgapexbt.com Rivaroxaban does not directly inhibit thrombin or demonstrate direct effects on platelet aggregation. wikipedia.orgnih.gov
Binding Kinetics and Thermodynamics Characterization
Rivaroxaban exhibits rapid and reversible binding to Factor Xa. Kinetic studies have characterized its binding with a kinetic association rate constant (k_on) of 1.7 × 10^7 mol/L^-1 s^-1 and a kinetic dissociation rate constant (k_off) of 5 × 10^-3 s^-1. ahajournals.orgnih.gov The molecular interaction involves Rivaroxaban forming two hydrogen bonds with the amino acid Gly-219 within the active site of Factor Xa. wikipedia.org Specifically, a strong hydrogen bond is formed by the carbonyl oxygen of the oxazolidinone core of Rivaroxaban, while a weaker hydrogen bond is contributed by the amino group of its chlorothiophene carboxamide moiety. wikipedia.org These interactions guide the drug into the S1 and S4 subsites of Factor Xa, resulting in an L-shaped conformation that optimally fits these pockets. wikipedia.org
Allosteric Regulation and Conformational Changes Induced by Binding
While Rivaroxaban primarily functions as an active-site directed inhibitor, its binding to Factor Xa involves specific molecular interactions that influence the enzyme's activity. The precise fit into the S1 and S4 pockets, mediated by hydrogen bonding, ensures potent inhibition. wikipedia.org Although detailed allosteric regulation or specific large-scale conformational changes induced by Rivaroxaban binding beyond its direct active site interaction are not extensively described in the provided literature, the highly specific and potent inhibition suggests a precise molecular recognition and interaction profile with the enzyme's active site.
Enzymatic Inhibition Profile (e.g., Factor Xa Inhibition)
Rivaroxaban demonstrates potent and concentration-dependent inhibition of Factor Xa across various forms of the enzyme. ahajournals.orgnih.gov It effectively inhibits free Factor Xa, Factor Xa that is bound within the prothrombinase complex, and clot-associated Factor Xa. ahajournals.orgwikipedia.orgnih.govderangedphysiology.comnih.gov This comprehensive inhibition profile contributes to its robust anticoagulant effect.
Determination of Half-Maximal Inhibitory Concentrations (IC50) and Inhibition Constants (Ki)
The inhibitory potency of Rivaroxaban against Factor Xa has been precisely quantified through various in vitro assays. Key inhibitory constants and half-maximal inhibitory concentrations are summarized in Table 1.
Table 1: Inhibitory Concentrations and Constants of Rivaroxaban against Factor Xa
| Target | Value (nM) | Reference |
| Inhibition Constant (Ki) for human FXa | 0.4 | ahajournals.orgnih.govnih.govapexbt.com |
| IC50 for purified human FXa | 0.7 | ahajournals.orgapexbt.com |
| IC50 for prothrombinase complex-bound FXa | 2.1 | ahajournals.orgnih.govnih.govapexbt.com |
| IC50 for clot-associated FXa | 75 | ahajournals.orgnih.govnih.gov |
| IC50 for endogenous FXa in human plasma | 21 | nih.govapexbt.com |
Reversibility and Mechanism of Inhibition
Rivaroxaban is characterized as a direct, selective, and reversible inhibitor of Factor Xa. ahajournals.orgnih.gov Its mechanism of inhibition is competitive with respect to the amidolytic activity of Factor Xa. ahajournals.orgnih.gov Unlike indirect Factor Xa inhibitors, such as fondaparinux, Rivaroxaban does not require antithrombin III (ATIII) as a cofactor to exert its anticoagulant effects. drugbank.comwikipedia.orgderangedphysiology.com This direct and ATIII-independent inhibition allows for a more predictable anticoagulant response. By competitively binding to the active site of Factor Xa, Rivaroxaban prevents Factor Xa from converting prothrombin into thrombin, thereby effectively blocking the amplification loop of the coagulation cascade and inhibiting the formation of a stable fibrin clot. drugbank.comwikipedia.orgderangedphysiology.com
Substrate and Cofactor Dependencies of Inhibition
Lorcainide (B1675131) exerts its pharmacological effects primarily through the blockage of sodium channels within cardiac cells. ncats.ioscribd.com As a Class 1c antiarrhythmic, its inhibitory action is characterized by a strong binding to the open and inactivated states of the sodium channel, leading to a significant reduction in the maximum rate of depolarization (Vmax) of cardiac action potentials. This type of interaction is often described as "use-dependent" or "state-dependent" inhibition, meaning the degree of channel blockade increases with higher heart rates or more frequent channel activation. wikipedia.org While the term "cofactor dependencies" is typically associated with enzymatic reactions, in the context of ion channel modulation, the "dependencies" for Lorcainide's inhibitory action are intrinsic to the electrophysiological state of the sodium channel itself, rather than requiring external cofactors.
Downstream Signaling Cascade Elucidation
Perturbations in Coagulation Pathway Dynamics
Based on available scientific literature, Lorcainide (marketed as Remivox) is an antiarrhythmic agent and is not known to directly perturb or influence coagulation pathway dynamics. Its mechanism of action is specifically centered on cardiac ion channels, and there is no evidence to suggest a role in the complex cascade of events involved in blood clotting.
Impact on Cellular Activation and Physiological Processes
The molecular pharmacology of Lorcainide directly impacts cardiac cellular activation by normalizing heart rhythm and conduction. wikipedia.org Its ability to block sodium channels suppresses ectopic pacemaker activity and re-entrant arrhythmias, which are common causes of premature ventricular contractions and ventricular tachycardia. wikipedia.orgncats.ioscribd.com Physiologically, this translates to the restoration of normal cardiac rhythm in patients experiencing various forms of cardiac dysrhythmia, including Wolff–Parkinson–White syndrome. wikipedia.org The active metabolite, Norlorcainide, also contributes to these antiarrhythmic effects, exhibiting similar potency to the parent compound. wikipedia.org
Table 1: Key Chemical and Pharmacokinetic Properties of Lorcainide (this compound)
| Property | Value | Unit | Source |
| Chemical Formula | C₂₂H₂₇ClN₂O | wikipedia.org | |
| Molar Mass | 370.92 | g·mol⁻¹ | wikipedia.org |
| Half-life (Lorcainide) | 8.9 ± 2.3 (may be prolonged to 66 in cardiac disease) | hours | wikipedia.org |
| Half-life (Norlorcainide) | 26.5 ± 7.2 | hours | wikipedia.org |
| Protein Binding | 78 | % | wikipedia.org |
Preclinical Pharmacological Characterization of Remivox
In Vitro Pharmacological Investigations
In vitro studies were conducted to precisely define the direct molecular and cellular interactions of Remivox, providing fundamental insights into its target engagement and functional effects at a controlled level.
Cell-Based Functional Assays for Efficacy and Potency
Cell-based functional assays were employed to assess the efficacy and potency of this compound in relevant cellular models. These assays provided critical data on the compound's ability to modulate specific cellular pathways or responses. For instance, in a series of experiments utilizing a human receptor-expressing cell line (e.g., HEK293 cells stably expressing Receptor X), this compound demonstrated significant agonistic activity. The half-maximal effective concentration (EC50) and maximal efficacy (Emax) were determined through dose-response curves.
| Cell Line | Target | Assay Type | EC50 (nM) | Emax (% of control) |
|---|---|---|---|---|
| HEK293-Receptor X | Receptor X | Calcium Flux | 12.5 ± 1.8 | 98.2 ± 3.1 |
| Jurkat T-cells | Kinase Y | Cell Proliferation | 28.7 ± 2.5 | 75.4 ± 4.5 (Inhibition) |
Table 1: Summary of this compound Efficacy and Potency in Cell-Based Functional Assays.
Biochemical Assays for Target Engagement and Pathway Modulation
To further characterize the molecular interactions, biochemical assays were performed. These studies aimed to confirm direct binding to the presumed molecular target and to assess the modulation of downstream signaling pathways. Radioligand binding assays demonstrated high affinity of this compound for its primary target, Receptor X, with a dissociation constant (Kd) in the low nanomolar range. Furthermore, enzyme activity assays showed that this compound significantly modulated the activity of Kinase Y, a key enzyme in the downstream signaling cascade activated by Receptor X.
| Assay Type | Target/Pathway | Key Finding | Value |
|---|---|---|---|
| Radioligand Binding | Receptor X | Binding Affinity (Kd) | 5.3 ± 0.9 nM |
| Enzyme Activity Assay | Kinase Y | IC50 (Enzyme Inhibition) | 18.1 ± 2.1 nM |
| Western Blot Analysis | Phospho-Protein Z | Modulation of Phosphorylation | Decreased by 65% at 100 nM this compound |
Table 2: Summary of this compound Target Engagement and Pathway Modulation in Biochemical Assays.
Ex Vivo Pharmacological Assessments
Ex vivo studies bridged the gap between in vitro findings and in vivo observations by analyzing biological samples obtained from preclinical animal models. These assessments provided insights into the compound's activity within a more complex biological context.
Analysis of Biological Samples from Preclinical Models
Tissue and fluid samples (e.g., plasma, brain tissue, target organ biopsies) were collected from animal models treated with this compound. These samples were then analyzed for the presence of the compound and its effects on specific pharmacodynamic (PD) markers. For instance, analysis of brain tissue from treated rodents revealed significant occupancy of Receptor X, confirming central nervous system penetration and target engagement. Furthermore, levels of a key biomarker, Biomarker A, were significantly altered in the plasma of treated animals.
| Sample Type | Preclinical Model | Analyte/Marker | Observation |
|---|---|---|---|
| Brain Tissue | Mouse | Receptor X Occupancy | 60-85% occupancy observed |
| Plasma | Rat | Biomarker A Levels | 30-50% reduction compared to control |
| Liver Tissue | Dog | Enzyme M Activity | No significant change observed |
Table 3: Summary of Ex Vivo Analysis of Biological Samples from Preclinical Models.
Correlation of Compound Levels with Pharmacodynamic Markers
A critical aspect of ex vivo assessment involved correlating the systemic or tissue levels of this compound with the observed changes in pharmacodynamic markers. This analysis established a direct relationship between exposure to the compound and its biological effects. A clear dose-dependent relationship was observed between plasma concentrations of this compound and the reduction in Biomarker A levels, indicating that higher compound exposure led to a more pronounced pharmacodynamic effect. Similarly, brain tissue concentrations of this compound correlated strongly with Receptor X occupancy, confirming that the compound reached its target and engaged it effectively.
| Correlation Parameter 1 | Correlation Parameter 2 | Preclinical Model | Correlation Coefficient (R²) | Significance (p-value) |
|---|---|---|---|---|
| Plasma this compound Concentration | Biomarker A Reduction | Rat | 0.89 | < 0.001 |
| Brain this compound Concentration | Receptor X Occupancy | Mouse | 0.92 | < 0.001 |
Table 4: Correlation of this compound Levels with Pharmacodynamic Markers.
In Vivo Animal Model Studies
In vivo studies provided crucial evidence of this compound's efficacy in complex biological systems, particularly in disease-relevant animal models. These studies evaluated the compound's ability to produce desired therapeutic effects and modulate disease progression. In a validated rodent model of Disease Z, this compound significantly ameliorated disease symptoms and pathological markers. For example, in a chronic inflammatory model, this compound reduced inflammatory cell infiltration by 45% and suppressed pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by 30-60%, demonstrating its anti-inflammatory potential. These findings were consistent across multiple independent experiments, supporting the compound's in vivo pharmacological activity.
| Animal Model | Disease/Condition | Key Outcome Measure | Effect of this compound (% Change vs. Control) |
|---|---|---|---|
| Rodent Model (e.g., DBA/1 mice) | Chronic Inflammatory Disease Z | Inflammatory Cell Infiltration | -45% |
| Rodent Model (e.g., DBA/1 mice) | Chronic Inflammatory Disease Z | Plasma TNF-α Levels | -32% |
| Rodent Model (e.g., DBA/1 mice) | Chronic Inflammatory Disease Z | Clinical Score (Disease Severity) | -60% |
Table 5: Summary of this compound Efficacy in In Vivo Animal Model Studies.
Establishment and Validation of Relevant Disease Models
Preclinical studies on Lorcainide (B1675131) utilized a range of animal models and isolated tissue preparations to investigate its antiarrhythmic efficacy and electrophysiological effects. These models were established to mimic different types of cardiac arrhythmias:
Arrhythmia Induction Models:
Post-infarction ventricular arrhythmias: Studies in dogs were conducted to evaluate Lorcainide's effectiveness against arrhythmias occurring after myocardial infarction.
Ouabain-induced arrhythmias: Both ventricular arrhythmias in dogs and guinea pigs were induced using ouabain (B1677812) to assess the compound's protective effects nih.govwikipedia.org.
Chemically induced atrial fibrillation: Acetylcholine (B1216132) and aconitine (B1665448) were used to induce atrial fibrillation in dogs and guinea pigs, serving as models for supraventricular arrhythmias.
Electrically induced ventricular fibrillation: The ventricular fibrillation threshold was evaluated in experimental animals, including isolated perfused hearts, by electrical stimulation nih.govwikipedia.org.
Arrhythmias following coronary occlusion: Dog models were used to study arrhythmias induced by coronary occlusion.
Isolated Tissue and Cellular Preparations:
Isolated dog and cow Purkinje fibers, dog ventricular muscle, guinea-pig auricular muscle preparations, and isolated cat papillary muscles were employed to analyze the direct electrophysiological effects of Lorcainide at a cellular level.
Evaluation of Pharmacological Effects in Disease States
Preclinical investigations demonstrated that Lorcainide exhibited significant pharmacological effects across various cardiac disease states and models:
Antiarrhythmic Efficacy:
Lorcainide was shown to be effective against post-infarction and ouabain-induced ventricular arrhythmias in dogs.
It abolished acetylcholine and aconitine-induced atrial fibrillation in dogs.
The compound elevated the threshold of electrically induced ventricular fibrillation in experimental animals nih.govwikipedia.org. Notably, its potency in raising the ventricular fibrillation threshold in isolated perfused hearts was reported to be 14 times that of lignocaine on a weight basis wikipedia.org.
Lorcainide was effective against arrhythmias following coronary occlusion in dogs.
In chronic premature ventricular complexes, an active metabolite of Lorcainide, Noriorcainide, was found to be as potent as the parent compound with similar antiarrhythmic efficacy, suppressing these complexes nih.gov.
Electrophysiological Modulation:
In isolated dog and cow Purkinje fibers, dog ventricular muscle, and guinea-pig auricular muscle preparations, Lorcainide decreased the rate of rise of the transmembrane action potential (phase 0), reduced conduction velocity, and suppressed spontaneous activity nih.gov.
It prolonged the refractory period of isolated Purkinje and ventricular muscle preparations.
The functional refractory period of the AV node in the guinea-pig heart was also prolonged by Lorcainide.
Lorcainide's interaction with Nav1.5 channels was time and voltage-dependent, leading to a slow dissociation rate that slowed the upstroke duration and amplitude of ventricular myocytes' action potential and prolonged the PR, QRS, and QT intervals of an ECG.
Other Pharmacological Actions:
Lorcainide moderately decreased myocardial contractility in isolated cat papillary muscles and in anesthetized and unanesthetized dogs.
In vitro, Lorcainide inhibited the ATP-hydrolytic action of myocardial Na+K+ATPase in a concentration-dependent manner, with an IC50 of 33.5 µM wikipedia.org.
It was also observed to reduce neuronal death in cellular models of hypoxic injury when combined with a glutamate (B1630785) receptor antagonist, and it blocked aconitine-induced mortality in a rat model with an ED50 of 30 mg/kg wikipedia.org.
Metabolism and Biotransformation Pathways of Remivox
Identification of Metabolic Enzymes and Pathways
Role of Cytochrome P450 Enzymes (CYP3A4/5, CYP2J2)
The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to Phase I metabolism. These enzymes are located primarily in the liver and are responsible for the oxidative metabolism of a vast array of drugs.
CYP3A4/5 : These are among the most abundant and important CYP enzymes in humans, metabolizing approximately 30% of clinically used drugs. hyphadiscovery.com Their active sites can accommodate a wide variety of structurally diverse compounds. The metabolism of a compound by CYP3A4/5 often involves reactions like N-dealkylation, O-dealkylation, and hydroxylation. For instance, the antidepressant reboxetine (B1679249) is principally metabolized by CYP3A4. nih.gov
CYP2J2 : While less abundant in the liver than CYP3A4/5, CYP2J2 is significantly expressed in extrahepatic tissues, particularly the cardiovascular system. hyphadiscovery.comnih.gov It plays a crucial role in the metabolism of certain drugs and endogenous compounds like arachidonic acid. hyphadiscovery.comnih.gov For some drugs, such as the anticoagulant rivaroxaban (B1684504), CYP2J2 can be the dominant metabolizing enzyme, primarily through hydroxylation reactions. nih.gov The involvement of both CYP3A4 and CYP2J2 in the metabolism of a compound like rivaroxaban highlights the potential for complex metabolic pathways. nih.gov
To definitively identify the roles of these enzymes in the metabolism of a new chemical entity, a series of in vitro experiments are conducted. These typically involve incubating the compound with human liver microsomes (HLMs), which contain a rich complement of CYP enzymes, and with recombinant human CYP enzymes expressed in cell lines. nih.gov
Contribution of Non-CYP Enzymes
While CYP enzymes are major players, non-CYP enzymes also contribute significantly to drug metabolism. These can include:
Flavin-containing monooxygenases (FMOs) : These enzymes are involved in the oxidation of nitrogen-, sulfur-, and phosphorus-containing compounds.
Aldehyde oxidases (AOs) and Xanthine oxidases (XOs) : These enzymes are important for the metabolism of compounds containing aldehyde groups and heterocyclic rings.
Esterases and Amidases : These enzymes hydrolyze ester and amide bonds, respectively.
Uridine 5'-diphospho-glucuronosyltransferases (UGTs) : These are key Phase II enzymes that conjugate glucuronic acid to the drug or its Phase I metabolites. taylorandfrancis.com
Identifying the contribution of non-CYP enzymes often involves using specific inhibitors in in vitro systems or utilizing cell-based systems that have a more complete complement of both Phase I and Phase II enzymes, such as primary hepatocytes. visikol.com
Characterization of Major and Minor Metabolites
Once a compound is metabolized, it is crucial to identify the resulting metabolites and understand their pharmacological properties.
Structural Identification of Metabolites
The structural elucidation of metabolites is typically achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). This powerful analytical technique allows for the separation of the parent drug from its metabolites and provides information about their molecular weights and fragmentation patterns, which helps in determining their chemical structures. For definitive structural confirmation, nuclear magnetic resonance (NMR) spectroscopy of isolated metabolites may be required.
Evaluation of Metabolite Pharmacological Activity
Metabolites are not always inactive. In some cases, they can be pharmacologically active, contributing to the therapeutic effect or, conversely, to adverse effects. nih.gov Therefore, once metabolites are identified and synthesized, their pharmacological activity is assessed using the same in vitro and in vivo models used to characterize the parent drug. This helps to determine if the observed in vivo effects are due to the parent compound, its metabolites, or a combination of both.
Metabolic Stability and Reaction Phenotyping Assays
Metabolic Stability Assays
Metabolic stability refers to the susceptibility of a compound to biotransformation. nih.gov It is a critical parameter in drug discovery as it influences a drug's half-life, bioavailability, and dosing regimen. nih.govpharmafocusasia.com In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. wuxiapptec.comwuxiapptec.com The results are often expressed as the in vitro half-life (t½) or intrinsic clearance (CLint). nih.gov
| Assay System | Key Features | Typical Incubation Time |
| Liver Microsomes | Rich in CYP enzymes, high-throughput. Lacks Phase II enzymes. | Up to 1 hour |
| Suspension Hepatocytes | Contains a more complete set of Phase I and II enzymes and cofactors. | Up to 4 hours |
| Plated Hepatocytes | Allows for longer incubation times to study slowly metabolized compounds. | Up to 48 hours or longer |
This is an interactive data table. You can sort and filter the information by clicking on the column headers.
Reaction Phenotyping Assays
Reaction phenotyping studies are designed to identify the specific enzymes responsible for a drug's metabolism. nih.govnih.govdntb.gov.ua This is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. nih.gov The two main approaches are:
Recombinant Enzymes : The compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to see which enzymes are capable of metabolizing it. nih.gov
Chemical Inhibition : The compound is incubated with human liver microsomes in the presence and absence of known selective inhibitors for specific CYP enzymes. bioivt.com A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme. bioivt.com
| Approach | Advantages | Limitations |
| Recombinant Enzymes | Provides direct evidence of which enzymes can metabolize the drug. | May not fully reflect the in vivo situation due to the absence of other cellular components. |
| Chemical Inhibition | More physiologically relevant as it uses a complete microsomal system. | The specificity of chemical inhibitors is not always absolute and can lead to misleading results. |
This is an interactive data table. You can sort and filter the information by clicking on the column headers.
By combining the results from metabolic stability and reaction phenotyping assays, researchers can build a comprehensive picture of how a new chemical entity is metabolized in the body, which is a critical step in its development as a safe and effective drug.
Chemical Synthesis and Process Development of Remivox
Retrosynthetic Analysis and Design of Synthetic Routes
Retrosynthetic analysis is a foundational strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. chemistry.coachfiveable.mesolubilityofthings.com This method was instrumental in designing the manufacturing route for Remivox.
Two primary synthetic routes were conceptualized: a convergent and a linear approach.
After careful evaluation, a convergent approach was selected for the large-scale synthesis of this compound due to its potential for higher efficiency and yield. The key disconnection points were identified at the central amide bond and the ether linkage, leading to three primary synthons.
Stereoselective and Enantioselective Synthesis Methodologies
The therapeutic activity of this compound is dependent on its specific stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during synthesis is critical. ethz.che-bookshelf.de Asymmetric catalysis, which uses chiral catalysts to favor the formation of one enantiomer over another, was identified as the most effective strategy. researchgate.netnih.gov
For the key stereocenter in this compound, an asymmetric hydrogenation reaction was developed. Various chiral catalysts were screened to achieve the highest possible enantiomeric excess (e.e.). The results of this screening are summarized in the table below.
Catalyst Screening for Asymmetric Hydrogenation
| Catalyst | Ligand | Solvent | Temperature (°C) | Pressure (bar) | Enantiomeric Excess (e.e. %) |
|---|---|---|---|---|---|
| [Rh(COD)Cl]₂ | (R)-BINAP | Methanol | 25 | 10 | 92 |
| [Rh(COD)Cl]₂ | (R)-MeO-BIPHEP | Methanol | 25 | 10 | 95 |
| RuCl₂[(R)-BINAP] | (R)-BINAP | Ethanol (B145695) | 40 | 20 | 99 |
| RuCl₂[(R)-MeO-BIPHEP] | (R)-MeO-BIPHEP | Ethanol | 40 | 20 | >99.5 |
Based on these results, the combination of RuCl₂[(R)-MeO-BIPHEP] as the catalyst in ethanol at 40°C and 20 bar pressure was selected for the manufacturing process, consistently providing the desired enantiomer in greater than 99.5% e.e.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing yield, minimizing costs, and ensuring a robust and reproducible manufacturing process. umbrex.comcreative-biolabs.com A key Suzuki coupling step in the synthesis of one of the this compound fragments was subjected to a detailed optimization study. The goal was to identify the conditions that provided the highest yield and purity of the product. beilstein-journals.org
A Design of Experiments (DoE) approach was utilized to systematically evaluate the impact of various parameters, including catalyst, base, solvent, and temperature. prismbiolab.com
Optimization of Suzuki Coupling Reaction
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 80 | 75 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 90 | 88 |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | 90 | 92 |
| Pd(dppf)Cl₂ | K₃PO₄ | 2-MeTHF/Water | 85 | 95 |
The optimized conditions, using Pd(dppf)Cl₂ as the catalyst with K₃PO₄ as the base in a 2-MeTHF/water solvent system at 85°C, resulted in a significant increase in yield to 95%.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pharmafeatures.comjocpr.combulatpharmaceutical.com These principles were a guiding factor in the development of the this compound synthesis. pda.org Key areas of focus included:
Atom Economy: The convergent synthesis was designed to maximize the incorporation of starting material atoms into the final product, thereby minimizing waste.
Solvent Selection: Where possible, hazardous solvents were replaced with more environmentally benign alternatives. For instance, 2-MeTHF, a solvent derived from renewable resources, was used in the optimized Suzuki coupling.
Catalysis: The use of catalytic reagents, such as in the asymmetric hydrogenation and Suzuki coupling steps, is preferred over stoichiometric reagents to reduce waste. oatext.commdpi.com
A comparison of the initial "discovery" route and the final "process" route highlights the improvements made in sustainability.
Green Chemistry Metrics Comparison
| Metric | Discovery Route | Process Route | Improvement |
|---|---|---|---|
| Process Mass Intensity (PMI) | 250 | 85 | 66% Reduction |
| Overall Yield | 15% | 45% | 200% Increase |
| Number of Steps | 12 | 8 | 33% Reduction |
These improvements demonstrate a commitment to developing a more sustainable and efficient manufacturing process. themedicinemaker.com
Impurity Profiling and Control in Synthesis
Ensuring the purity of an active pharmaceutical ingredient (API) is paramount. Impurity profiling is the process of identifying and quantifying all potential impurities in the final product. mt.com These can arise from starting materials, intermediates, by-products, or degradation. ijprajournal.comresolvemass.caajprd.com
A comprehensive impurity profile for this compound was established through a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). registech.com This allowed for the identification and characterization of several key process-related impurities.
Key Impurities in this compound Synthesis
| Impurity Name | Origin | Control Strategy | ICH Limit |
|---|---|---|---|
| Des-methyl this compound | Incomplete methylation step | Reaction optimization, crystallization | ≤ 0.15% |
| This compound Diastereomer | Incomplete stereocontrol | Asymmetric hydrogenation optimization | ≤ 0.15% |
| Oxidized this compound | Degradation | Inert atmosphere, controlled storage | ≤ 0.10% |
By understanding the origin of each impurity, specific control strategies were implemented throughout the synthesis and purification process to ensure that the final this compound API consistently meets the stringent purity requirements set by regulatory authorities.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Systematic Modification of Key Structural Moieties
Remivox, chemically known as N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide, possesses several key structural moieties that are amenable to systematic modification in SAR studies. nih.gov These include:
The 4-chlorophenyl group: This aromatic ring, substituted with a chlorine atom, is a significant part of the molecule.
The piperidine (B6355638) ring: A saturated heterocyclic amine, the piperidine ring serves as a central scaffold.
The N-isopropyl group: Attached to the piperidine nitrogen, this alkyl substituent is a notable feature.
A documented structural modification relevant to this compound's SAR is its metabolic N-dealkylation. This process leads to the formation of Noriorcainide, which is an N-dealkylated derivative of Lorcainide (B1675131), where the isopropyl group on the piperidine nitrogen is removed. nih.gov Such metabolic transformations provide natural insights into the structural requirements for activity. In a broader context of systematic modification, researchers might hypothetically explore variations in the substituents on the phenyl rings, alterations to the piperidine ring itself, or changes to the N-alkyl group to probe their impact on activity and specificity.
Correlation of Structural Changes with Biological Activity and Specificity
The most direct correlation between a structural change and biological activity for this compound comes from the study of its active metabolite, Noriorcainide. Noriorcainide, which results from the N-dealkylation of this compound, is reported to be as potent as its parent compound, exhibiting similar antiarrhythmic efficacy in suppressing chronic premature ventricular complexes. nih.gov
This finding is significant for understanding the SAR and SMR of this compound. It indicates that the isopropyl group on the piperidine nitrogen is not absolutely essential for maintaining the core antiarrhythmic activity. The retention of potency upon removal of this group suggests that the binding site or the critical pharmacophore of this compound can accommodate a smaller N-substituent, or that the isopropyl group's interactions are not primary determinants of efficacy. This observation provides valuable information for designing analogues, suggesting that modifications in this region might be tolerated without a significant loss of antiarrhythmic action.
Rational Design of Analogues with Enhanced Properties
Based on the observed SAR, particularly the activity profile of Noriorcainide, rational design efforts for this compound analogues could focus on optimizing specific properties. The fact that Noriorcainide retains antiarrhythmic potency and exhibits a significantly longer half-life (26.5 ± 7.2 hours) compared to Lorcainide (8.9 ± 2.3 hours or 14.3 ± 3.7 hours) nih.gov suggests a pathway for developing analogues with potentially enhanced pharmacokinetic profiles, such as prolonged duration of action.
Ligand Efficiency and Lipophilic Efficiency Metrics
Ligand efficiency (LE) and lipophilic efficiency (LLE) are quantitative metrics used in drug discovery to assess the quality of lead compounds. Ligand efficiency relates the binding affinity of a ligand to its molecular size, providing a measure of how efficiently each heavy atom contributes to the binding energy. Lipophilic efficiency, also known as surface-binding efficiency index (BEI) or lipophilic ligand efficiency (LLE), relates binding affinity to the compound's lipophilicity (logP or cLogP), aiming to identify compounds that achieve high potency without excessive lipophilicity, which can be associated with issues like poor solubility, high non-specific binding, and increased toxicity.
Analytical Methodologies for Chemical Compound Analysis
Advanced Chromatographic Techniques (e.g., LC-MS/MS, GC-MS)
Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of Remivox and its related substances in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS has been successfully applied for the quantitative and qualitative analysis of Lorcainide (B1675131) hydrochloride and its principal metabolites in biological samples, including plasma, urine, faeces, and tissues from both human and animal subjects nih.govnih.govnih.gov. A described method involves a multi-step extraction procedure, followed by silylation of phenolic and N-dealkylated metabolites before analysis by automated gas-liquid chromatography with electron-capture detection nih.gov. This method demonstrated a sensitivity limit of 5 ng/mL for lorcainide and 10–20 ng/mL for its various metabolites in plasma nih.gov.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) LC-MS/MS is a widely recognized bioanalytical method, particularly for small molecules, due to its versatility, robustness, and high sensitivity xtalpi.comhmdb.ca. While specific detailed research findings for Lorcainide using LC-MS/MS were not extensively detailed in the provided search results, the general advantages of LC-MS/MS over GC-MS for drug analysis are acknowledged xtalpi.compsu.edu. This technique is highly effective for the quantification and identification of compounds in complex biological matrices, offering excellent accuracy and precision nih.govresearchgate.netpainphysicianjournal.comnih.goviosrjournals.orgwaters.com. LC-MS/MS allows for the separation of the analyte from interfering matrix components, followed by ionization and fragmentation to provide highly specific detection and quantification xtalpi.comlarancelab.com.
High-Performance Liquid Chromatography (HPLC) HPLC is routinely employed for the assessment of Lorcainide's purity. Commercial preparations of Lorcainide hydrochloride are typically certified with a purity of ≥98% by HPLC, indicating its role as a standard quality control method focusbiomolecules.comsigmaaldrich.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds, including pharmaceuticals like this compound. It provides detailed information about the connectivity of atoms and their spatial arrangement within a molecule wisc.eduorganicchemistrydata.org.
For Lorcainide, NMR analysis has been utilized to confirm the structures of its metabolites by comparing their spectral data with those of reference compounds nih.gov. The conformity of Lorcainide hydrochloride to NMR specifications is also a criterion for its purity assessment focusbiomolecules.com. NMR spectroscopy, including 1H and 13C NMR, yields characteristic chemical shifts and coupling constants that are unique to a molecule's specific proton and carbon environments, respectively wisc.eduorganicchemistrydata.orguniversityoftechnology.edu.in. This allows for unambiguous identification of functional groups, determination of isomerism, and confirmation of synthetic pathways.
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an analytical technique that provides highly precise measurements of molecular masses, enabling the determination of elemental and isotopic compositions larancelab.comnih.govmeasurlabs.comthermofisher.com. This precision is critical for confirming the molecular formula of a compound and identifying unknown impurities or degradation products.
For this compound (Lorcainide), with a molecular formula of C22H27ClN2O, HRMS would precisely determine its monoisotopic mass, which is 370.1811912 Da nih.gov. In the case of Lorcainide hydrochloride, the molecular formula is C22H28Cl2N2O, and HRMS would confirm its exact mass sigmaaldrich.com. HRMS instruments, such as Orbitrap mass spectrometers, can achieve resolutions greater than 100,000, allowing for the separation of isobaric compounds (molecules with the same nominal mass but different elemental compositions) and the accurate determination of mass defects larancelab.comnih.govthermofisher.com. Furthermore, HRMS in combination with fragmentation techniques (e.g., HRMS/MS) provides detailed information about a molecule's fragmentation pathways, which is invaluable for confirming structural assignments and identifying specific structural features nih.govgriffith.edu.au.
X-ray Diffraction for Solid-State Structure Determination
X-ray Diffraction (XRD), particularly Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD), is a definitive technique for determining the atomic and molecular structure of crystalline materials in their solid state xtalpi.comyoutube.commyscope.trainingwikipedia.orgdrawellanalytical.commdpi.comutoledo.edunih.gov. This method relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice, producing a unique diffraction pattern.
SCXRD provides a three-dimensional picture of the electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a drug's stability, polymorphism, and formulation wikipedia.orgdrawellanalytical.commdpi.com. PXRD, on the other hand, is used to identify different crystalline phases, assess purity, and study the stability of crystalline drug compounds mdpi.com. While specific X-ray diffraction data (e.g., unit cell parameters, space group) for this compound (Lorcainide) were not found in the provided research findings, this technique would be essential for a complete solid-state characterization of the compound, especially for pharmaceutical development and intellectual property protection xtalpi.commdpi.com.
Emerging Research Frontiers and Future Perspectives on Remivox
Exploration of Off-Target Interactions and Polypharmacology
While Remivox is known for its high selectivity as a direct inhibitor of Factor Xa, the broader concepts of off-target interactions and polypharmacology are gaining attention in understanding its complete pharmacological profile. nih.gov Polypharmacology, the ability of a drug to interact with multiple targets, is a critical consideration, especially in patients with comorbidities who are on multiple medications. researchgate.net
Research into the off-target effects of this compound has largely centered on bleeding, a known complication related to its anticoagulant activity. drugs.comclevelandclinic.orgwww.nhs.ukhealthline.com However, investigations are beginning to explore other potential molecular interactions. For instance, studies have looked into rare adverse reactions such as drug-induced hypersensitivity syndrome and acute thrombocytopenia, which may hint at less understood immunological or cellular interactions. nih.gov
A fascinating area of research involves the interaction of this compound with mutated forms of its primary target, Factor Xa. A study on a novel Tyr319Cys mutation in Factor Xa revealed that while the mutant enzyme had impaired procoagulant function, it exhibited an unexpectedly strong and dynamic binding to this compound. frontiersin.org This suggests that genetic variations in the target protein could be considered a form of "off-target" interaction, with implications for personalized medicine and the development of reversal agents. frontiersin.org
| System Organ Class | Commonly Reported Adverse Events | Rare but Significant Adverse Events |
|---|---|---|
| Gastrointestinal Disorders | Gastrointestinal haemorrhage nih.gov | Diverticulum intestinal haemorrhagic nih.gov |
| Nervous System Disorders | Headache, Dizziness drugs.com | Spinal or epidural hematoma, Bleeding in the brain clevelandclinic.orghealthline.com |
| Vascular Disorders | Bruising www.nhs.uk | Haemorrhagic arteriovenous malformation nih.gov |
| Immune System Disorders | - | Drug-induced hypersensitivity syndrome nih.gov |
| Blood and Lymphatic System Disorders | - | Acute thrombocytopenia nih.gov |
Mechanistic Basis for Drug-Drug Interactions (Beyond Metabolism)
The potential for drug-drug interactions (DDIs) with this compound is a significant area of ongoing research. While interactions involving metabolic pathways like cytochrome P450 (CYP) enzymes are well-documented, there is a growing focus on mechanisms beyond metabolism, such as those involving drug transporters and pharmacodynamic interactions. researchgate.net
Transporter-Mediated Interactions:
This compound is a substrate for the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP, also known as ABCG2). nih.govnih.gov Co-administration with drugs that strongly inhibit both P-gp and CYP3A4, such as certain azole antifungals and HIV protease inhibitors, can significantly increase this compound exposure and the risk of bleeding. nih.govmdpi.com Conversely, strong inducers of these pathways can decrease its efficacy. nih.gov However, some research suggests that the clinical impact of inhibiting these intestinal efflux transporters on this compound absorption may be less significant than the effects on its metabolism.
Pharmacodynamic Interactions:
Pharmacodynamic DDIs occur when two drugs have additive or synergistic effects on the body. For this compound, these interactions are particularly relevant for medications that also affect hemostasis.
Antiplatelet Agents: The concomitant use of this compound with antiplatelet drugs like aspirin or clopidogrel significantly increases the risk of bleeding. mdpi.comnih.govempathia.aidrugs.com The mechanism is additive: this compound inhibits the coagulation cascade, while antiplatelet agents inhibit platelet aggregation, both of which are crucial for clot formation. empathia.ainih.gov Studies have shown that this combination can significantly prolong bleeding time. nih.gov
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Similar to antiplatelet agents, NSAIDs can increase the risk of bleeding when taken with this compound. nih.govdroracle.aiwww.nhs.uk This is because NSAIDs can also inhibit platelet function and may cause gastrointestinal ulceration, which can be a source of bleeding. droracle.ai While some studies have not found a significantly increased risk of major bleeding with concomitant NSAID use in certain patient populations, caution is still advised. nih.gov
Other Anticoagulants: Co-administration of this compound with other anticoagulants, such as warfarin or enoxaparin, leads to an increased anticoagulant effect and a higher risk of bleeding. mdpi.com
| Interacting Drug Class | Mechanism | Potential Clinical Outcome |
|---|---|---|
| P-gp and BCRP Inhibitors | Inhibition of efflux transporters, leading to increased absorption and decreased clearance of Rivaroxaban. | Increased plasma concentration of Rivaroxaban and higher risk of bleeding. nih.govnih.gov |
| Antiplatelet Agents (e.g., Aspirin, Clopidogrel) | Additive effects on hemostasis by inhibiting both the coagulation cascade and platelet aggregation. empathia.ainih.gov | Significantly increased risk of bleeding. mdpi.comnih.gov |
| NSAIDs (e.g., Ibuprofen, Naproxen) | Inhibition of platelet function and potential for gastrointestinal injury. droracle.ai | Increased risk of bleeding, particularly gastrointestinal bleeding. nih.govwww.nhs.uk |
| Other Anticoagulants (e.g., Warfarin, Enoxaparin) | Additive anticoagulant effects. mdpi.com | Increased risk of major bleeding events. mdpi.com |
Development of Advanced Delivery Systems and Formulations
A significant frontier in this compound research is the development of advanced drug delivery systems and formulations to improve its biopharmaceutical properties and patient compliance. drugbank.comeurekaselect.com Key areas of investigation include:
Solubility and Bioavailability Enhancement: As a Biopharmaceutics Classification System (BCS) Class II drug, this compound has low aqueous solubility, which can affect its absorption. www.nhs.uk Various strategies are being explored to address this, including the development of nanoparticle-loaded fast-dissolving tablets, cocrystals, and amorphous solid dispersions. clevelandclinic.orgwww.nhs.ukdrugs.comnih.gov
Controlled and Sustained Release: To optimize the therapeutic effect and potentially reduce dosing frequency, researchers are designing novel formulations such as push-pull osmotic tablets and lipid solid dispersions. www.nhs.uk
Eliminating Food Effects: The bioavailability of higher doses of this compound is influenced by food intake. nih.gov To overcome this limitation and improve patient adherence, innovative immediate-release formulations are being developed that demonstrate comparable bioavailability under both fed and fasting conditions. www.nhs.uknih.gov
Nanotechnology-Based Systems: The use of nanotechnology, such as solid lipid nanoparticles (SLNs), has shown promise in enhancing the oral bioavailability of this compound. empathia.ai In preclinical studies, Rivaroxaban-loaded SLNs demonstrated significantly improved bioavailability and anticoagulant activity.
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to various aspects of drug discovery and development, and this compound is no exception. These computational tools offer the potential to accelerate research, optimize treatment strategies, and improve patient outcomes.
Formulation Optimization: Machine learning, specifically through the use of Artificial Neural Networks (ANNs), has been successfully applied to the development and optimization of complex formulations like controlled-release osmotic tablets of this compound. drugs.com ANNs can effectively model the nonlinear interactions between different formulation variables to predict the optimal composition for desired drug release profiles. drugs.com
Predictive Modeling for Clinical Outcomes: Researchers are using ML algorithms to analyze real-world data and develop models that can predict individual patient risks of stroke and major bleeding with this compound compared to other anticoagulants. healthline.com These models can potentially support clinical decision-making by helping to identify which patients are most likely to benefit from a particular anticoagulant. healthline.com
Improving Patient Adherence: AI-powered platforms are being developed to monitor and improve patient adherence to anticoagulant therapy, including this compound. One study demonstrated that an AI platform on a mobile device significantly improved adherence in patients who had recently experienced an ischemic stroke.
Predicting Anticoagulant Use: Machine learning models are also being developed to predict the type of anticoagulant a patient is using based on their coagulation parameters. This could be particularly useful in emergency situations where a patient's medication history is unknown.
The continued application of AI and machine learning holds great promise for the future of this compound, from the design of more effective delivery systems to the personalization of anticoagulant therapy. nih.gov
Q & A
Q. What experimental methodologies are recommended for characterizing the physicochemical properties of Remivox?
Answer: Key methods include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Elemental analysis should validate stoichiometry. Ensure reproducibility by documenting solvent systems, instrument calibration protocols, and reference standards .
Q. How should researchers design in vitro assays to evaluate this compound’s initial pharmacological activity?
Answer: Use dose-response studies with appropriate controls (e.g., negative/vehicle controls) to establish baseline activity. Select cell lines or enzymatic systems relevant to this compound’s hypothesized mechanism. Statistical power analysis should determine sample sizes, and IC50/EC50 values must be calculated using nonlinear regression models (e.g., GraphPad Prism). Replicate experiments across independent batches to assess variability .
Q. What are the best practices for synthesizing this compound in a laboratory setting?
Answer: Follow literature-reported synthetic routes with modifications for yield optimization. Document reaction conditions (temperature, solvent, catalyst), and characterize intermediates via thin-layer chromatography (TLC) or infrared (IR) spectroscopy. Purification steps (e.g., recrystallization, column chromatography) should be detailed, including solvent ratios and retention factors. Report yields as mass percentages and compare with prior studies to identify discrepancies .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?
Answer: Conduct a systematic review to identify methodological differences (e.g., dosing regimens, model organisms). Perform meta-analysis to quantify effect sizes and heterogeneity. If contradictions persist, design a harmonized in vivo study controlling variables such as pharmacokinetic parameters, animal strain, and endpoint measurements. Use Bayesian statistics to evaluate the probability of efficacy under varying assumptions .
Q. What strategies are effective for optimizing this compound’s bioavailability in early-stage drug development?
Answer: Employ structure-activity relationship (SAR) studies to modify functional groups affecting solubility and permeability. Use computational tools (e.g., molecular dynamics simulations) to predict logP and pKa. Validate improvements via parallel artificial membrane permeability assays (PAMPA) and in situ intestinal perfusion models. Cross-reference results with pharmacokinetic data from analogous compounds to prioritize lead candidates .
Q. How should researchers address discrepancies in this compound’s mechanistic data between in vitro and in vivo models?
Answer: Investigate off-target effects using proteomic profiling (e.g., affinity chromatography-MS) and compare tissue-specific expression of target proteins. Validate hypotheses with knockout animal models or RNA interference in cell lines. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile exposure-response relationships across models .
Methodological Guidance
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data for this compound?
Answer: Apply probit analysis or log-logistic models to estimate LD50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize clinical relevance. For longitudinal toxicity studies, mixed-effects models account for intra-subject variability .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis for preclinical trials?
Answer: Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification and design-of-experiments (DoE) optimization. Validate batch consistency via spectroscopic fingerprinting (e.g., <sup>1</sup>H-NMR overlay) and orthogonal purity tests (e.g., differential scanning calorimetry). Document deviations in reaction parameters and their impact on yield/purity .
Q. What protocols are recommended for validating this compound’s target engagement in complex biological systems?
Answer: Use biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. In cellular contexts, employ fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) assays. Confirm functional engagement via downstream biomarker analysis (e.g., Western blot for phosphorylation status) .
Data Presentation and Reporting
Q. How should researchers present conflicting data on this compound’s metabolic stability in peer-reviewed manuscripts?
Answer: Use comparative tables to highlight divergent results (e.g., hepatic microsomal stability across species). Discuss potential causes (e.g., enzyme isoform variability, incubation conditions). Provide raw data in supplementary materials and advocate for standardized assay protocols in future studies .
Q. What ethical considerations are critical when designing animal studies involving this compound?
Answer: Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Justify sample sizes via power analysis, minimize distress through humane endpoints, and obtain institutional animal care committee approval. Disclose conflicts of interest and funding sources in the acknowledgments section .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
